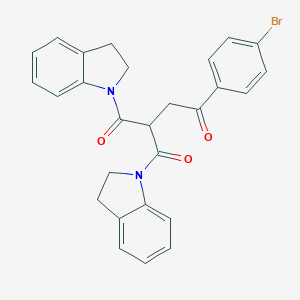![molecular formula C27H23N7O3S B292761 ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292761.png)
ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of genes that are involved in cell cycle arrest and apoptosis, which could explain ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate's potential anti-cancer activity.
Biochemical and Physiological Effects:
ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell cycle arrest, and activation of apoptosis. Additionally, ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been shown to have a wide range of potential applications, which makes it a versatile compound for research. However, one limitation of ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate, including the investigation of its potential as an anti-cancer drug, the exploration of its interactions with enzymes and proteins, and the development of new materials based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate and its potential side effects.
Synthesemethoden
The synthesis of ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate involves the reaction of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde with 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in the presence of ethyl chloroacetate and triethylamine. The resulting product is then purified through column chromatography to obtain ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been studied for its interactions with enzymes and proteins, which could lead to the development of new drugs and therapies. In materials science, ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate has been explored for its potential use as a building block for the synthesis of new materials with desired properties.
Eigenschaften
Molekularformel |
C27H23N7O3S |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
ethyl 1-phenyl-5-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]pyrazole-4-carboxylate |
InChI |
InChI=1S/C27H23N7O3S/c1-2-37-26(36)22-17-29-34(21-11-7-4-8-12-21)25(22)30-23(35)18-38-27-32-31-24(19-13-15-28-16-14-19)33(27)20-9-5-3-6-10-20/h3-17H,2,18H2,1H3,(H,30,35) |
InChI-Schlüssel |
BNOLWXXJYTXRQN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea](/img/structure/B292679.png)

![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate](/img/structure/B292690.png)
![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B292694.png)
![1-({7-(4-Morpholinyl)-2-[(2-oxopropyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292697.png)
![diethyl 2-{[(allylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292700.png)
![3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-[1,1'-biphenyl]-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B292701.png)
![5-benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B292702.png)
![2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292703.png)